molecular formula C17H17F3N2O B5297265 N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(2,3,4-trifluorophenyl)acetamide

N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(2,3,4-trifluorophenyl)acetamide

Cat. No. B5297265
M. Wt: 322.32 g/mol
InChI Key: AZFVSNHPLKDKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(2,3,4-trifluorophenyl)acetamide, commonly known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MPTA belongs to the class of compounds known as α2-adrenergic receptor agonists and has been studied for its effects on the central nervous system.

Mechanism of Action

MPTA acts as an agonist for α2-adrenergic receptors in the brain and spinal cord. Activation of these receptors leads to a decrease in the release of neurotransmitters such as norepinephrine and dopamine, resulting in a sedative and anxiolytic effect. MPTA has also been shown to modulate the activity of the opioid system, which may contribute to its analgesic and anti-addictive properties.
Biochemical and Physiological Effects:
Studies have shown that MPTA can decrease heart rate and blood pressure in animal models, indicating a potential role in the treatment of hypertension. MPTA has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. Additionally, MPTA has been shown to modulate the release of hormones such as cortisol, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using MPTA in lab experiments is its high potency and selectivity for α2-adrenergic receptors, which allows for precise manipulation of the receptor system. However, MPTA has a relatively short half-life and may require frequent dosing in experiments. Additionally, MPTA has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well established.

Future Directions

Future research on MPTA may focus on its potential use in the treatment of neurological disorders such as anxiety, depression, and pain. Additionally, further studies may investigate the role of MPTA in modulating the opioid system and its potential use in the treatment of opioid addiction. Studies may also investigate the safety and efficacy of MPTA in clinical settings and its potential use in combination with other therapeutic agents.

Synthesis Methods

MPTA can be synthesized using a multi-step process involving the reaction of 2,3,4-trifluoroacetophenone with 1-methyl-2-pyridin-2-ylethylamine. The resulting intermediate is then reacted with N-methylchloroacetamide to yield MPTA.

Scientific Research Applications

MPTA has been studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and pain. It has been shown to have anxiolytic and sedative effects in animal models, as well as analgesic properties. MPTA has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.

properties

IUPAC Name

N-methyl-N-(1-pyridin-2-ylpropan-2-yl)-2-(2,3,4-trifluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O/c1-11(9-13-5-3-4-8-21-13)22(2)15(23)10-12-6-7-14(18)17(20)16(12)19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFVSNHPLKDKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=N1)N(C)C(=O)CC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(2,3,4-trifluorophenyl)acetamide

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